molecular formula C31H22ClN3O2S B10863216 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one

2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(2,4-dimethylphenyl)quinazolin-4(3H)-one

Cat. No.: B10863216
M. Wt: 536.0 g/mol
InChI Key: JZOYXFYBQVTMKR-UHFFFAOYSA-N
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Description

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone.

    Sulfur Introduction: The sulfur atom is introduced via a thiolation reaction, often using thiourea or similar reagents.

    Final Coupling: The final step involves coupling the quinazolinone and quinoline moieties under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the quinoline moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various nucleophiles.

Scientific Research Applications

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-BROMO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE
  • **2-[(6-METHYL-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE

Uniqueness

2-[(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDRO-3-QUINOLINYL)SULFANYL]-3-(2,4-DIMETHYLPHENYL)-4(3H)-QUINAZOLINONE is unique due to the presence of both quinazolinone and quinoline moieties, which confer distinct chemical and biological properties. The chlorine atom in the quinoline moiety can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C31H22ClN3O2S

Molecular Weight

536.0 g/mol

IUPAC Name

2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-3-(2,4-dimethylphenyl)quinazolin-4-one

InChI

InChI=1S/C31H22ClN3O2S/c1-18-12-15-26(19(2)16-18)35-30(37)22-10-6-7-11-24(22)34-31(35)38-28-27(20-8-4-3-5-9-20)23-17-21(32)13-14-25(23)33-29(28)36/h3-17H,1-2H3,(H,33,36)

InChI Key

JZOYXFYBQVTMKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)C

Origin of Product

United States

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